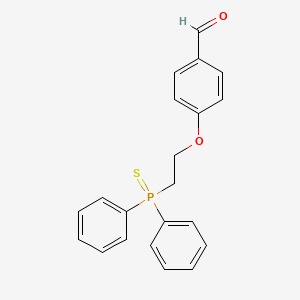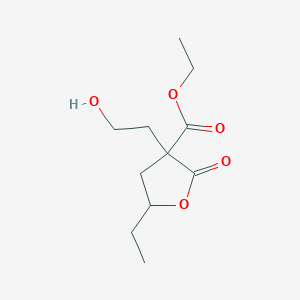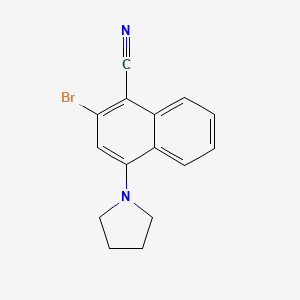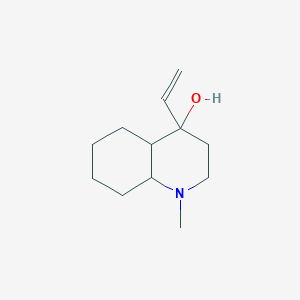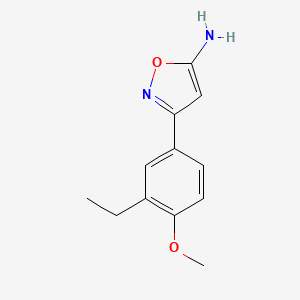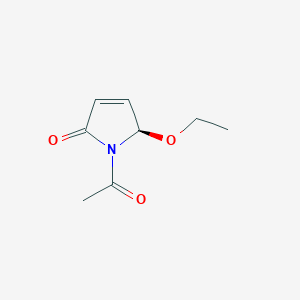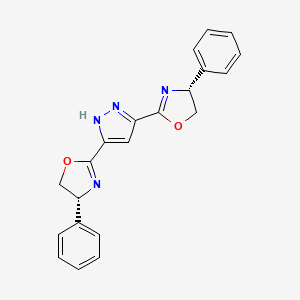
(4R,4'R)-2,2'-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a pyrazole core flanked by two oxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of Oxazole Rings: The oxazole rings can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Final Coupling: The pyrazole core and oxazole rings are then coupled under specific conditions, possibly using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole rings.
Reduction: Reduction reactions could target the pyrazole core or the oxazole rings.
Substitution: Various substitution reactions can occur, especially at the phenyl groups attached to the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry
In chemistry, (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic properties.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a ligand, it would coordinate with metal ions, altering their electronic properties and catalytic activity. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-methyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(1H-Pyrazole-3,5-diyl)bis(4-ethyl-4,5-dihydrooxazole)
特性
分子式 |
C21H18N4O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1H-pyrazol-5-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N4O2/c1-3-7-14(8-4-1)18-12-26-20(22-18)16-11-17(25-24-16)21-23-19(13-27-21)15-9-5-2-6-10-15/h1-11,18-19H,12-13H2,(H,24,25)/t18-,19-/m0/s1 |
InChIキー |
CSOURZVJNNVKMD-OALUTQOASA-N |
異性体SMILES |
C1[C@H](N=C(O1)C2=CC(=NN2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1C(N=C(O1)C2=CC(=NN2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B12890256.png)
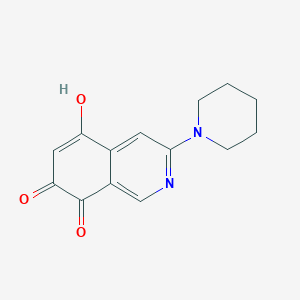
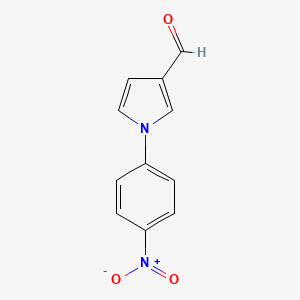
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

